molecular formula C10H14ClNOS B13469182 3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride

3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride

Cat. No.: B13469182
M. Wt: 231.74 g/mol
InChI Key: PYMYRWMZIGPQSI-UHFFFAOYSA-N
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Description

3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride is a heterocyclic compound with a molecular formula of C10H13NOS and a molecular weight of 195.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of thiomorpholine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylthiomorpholine 1-oxide: Similar in structure but differs in the oxidation state of the sulfur atom.

    3-Phenylthiomorpholine: Lacks the oxygen atom present in 3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

3-phenyl-1,4-thiazinane 1-oxide;hydrochloride

InChI

InChI=1S/C10H13NOS.ClH/c12-13-7-6-11-10(8-13)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H

InChI Key

PYMYRWMZIGPQSI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CC(N1)C2=CC=CC=C2.Cl

Origin of Product

United States

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